2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl moiety next to a piperazine ring, a methylphenyl group, and a thieno[3,2-d]pyrimidin-4(3H)-one core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 420.5024432 and a molecular formula of C23H21FN4OS . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
- Compounds related to "2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their antimicrobial activity. For example, dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against microorganism strains, showing high antimicrobial activity in some cases (Yurttaş et al., 2016).
Antitumor and Antiproliferative Activities
- Several studies have focused on the synthesis and evaluation of derivatives for their antitumor and antiproliferative activities. For instance, pyrimidinyl pyrazole derivatives and related compounds have been shown to exhibit potent cytotoxicity against tumor cell lines (Naito et al., 2005). Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing good antiproliferative effect against human cancer cell lines (Mallesha et al., 2012).
Pharmacokinetic and Drug Metabolism Studies
- Research has also been conducted on the metabolism and pharmacokinetics of compounds with similar structures, aiming to identify metabolic pathways and potential applications in treating diseases such as chronic myelogenous leukemia. For example, a study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its main metabolites in chronic myelogenous leukemia patients (Gong et al., 2010).
Targeted Therapeutic Applications
- The targeted inhibition of specific biological pathways is a key focus in the development of new therapeutic agents. For instance, GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, has been assessed for its efficacy in cancer models, highlighting the potential for clinical application in treating cancers (Salphati et al., 2012).
Wirkmechanismus
Mode of Action
Given the presence of a piperazine ring, which is a common structural motif found in many pharmaceuticals , it is possible that the compound interacts with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating their activity, or interfering with their signaling pathways .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to affect a variety of pathways, such as the pi3k/akt signaling pathway
Pharmacokinetics
The presence of a piperazine ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-15-2-4-16(5-3-15)19-14-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMNEMIUWACEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.